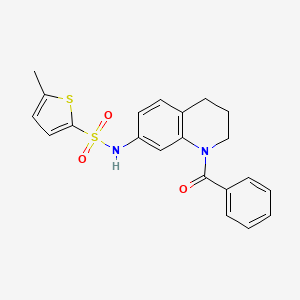![molecular formula C18H16N4OS B6566914 2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-41-2](/img/structure/B6566914.png)
2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are known for their varied bioactivities, such as anticancer, antimicrobial, and antiviral properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds like 2-amino-5-mercapto-1,3,4-thiadiazoles have been synthesized using various methods . For instance, one method involves the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied .Applications De Recherche Scientifique
Antibacterial Activity
The synthesis and characterization of 1,3,4-thiadiazole derivatives, including our compound of interest, involved UV, FT-IR, 13C-NMR, and 1H-NMR methods . These derivatives were screened for antibacterial activity against several bacterial strains, including Enterobacter aerogenes , Escherichia coli , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Staphylococcus aureus , and Listeria monocytogenes . Notably, our compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .
Antitumor Properties
In the pursuit of potent antitumor agents, researchers synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. These derivatives demonstrated promise, particularly against the K562 chronic myelogenous leukemia cell line expressing the Bcr-Abl tyrosine kinase .
Anticancer Activities
The 2-amino-1,3,4-thiadiazole structure serves as a foundation for developing anticancer agents. These compounds exhibit antitumor properties in both in vitro and in vivo models, targeting diverse molecular pathways .
Leukemia Treatment
2-amino-1,3,4-thiadiazole itself has potential for treating leukemia. It reduces adenine and guanine ribonucleotide levels, making it a valuable candidate for leukemia therapy .
Synthesis of Derivatives
The easy accessibility of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has led to the preparation of a new series of derivatives. Researchers have explored Michael addition reactions with α,β-unsaturated compounds, expanding the compound’s versatility .
Mécanisme D'action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit various biological activities due to the presence of n–c–s– moiety . These compounds have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit various biological activities due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It has been suggested that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , which could potentially influence its bioavailability.
Result of Action
It has been shown that many 1,3,4-thiadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , which could potentially influence its action under various environmental conditions.
Propriétés
IUPAC Name |
2-(3,4-dimethylanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-10-4-7-15-14(8-10)16(23)22-18(20-15)24-17(21-22)19-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYPLHSTHVLHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)
![methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566855.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566891.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)
![methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566900.png)
![2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566901.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)
![2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566931.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566935.png)